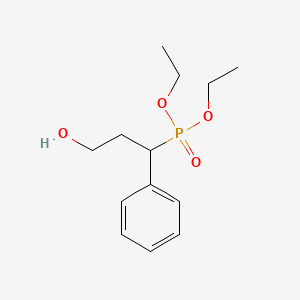
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-hydroxy-1-phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method includes the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under mild conditions and can be completed in a short time, often under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Applications De Recherche Scientifique
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl (3-hydroxy-1-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can occur through competitive binding or by forming a stable complex with the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates such as diethyl phenylphosphonate and diethyl (hydroxy(phenyl)methyl)phosphonate .
Uniqueness
Diethyl (3-hydroxy-1-phenylpropyl)phosphonate is unique due to its specific structure, which combines a hydroxy group, a phenyl ring, and a phosphonate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
62573-91-5 |
|---|---|
Formule moléculaire |
C13H21O4P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)13(10-11-14)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Clé InChI |
WOALXQHFMJBTCX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCO)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















